molecular formula C21H31ClO2 B13408721 Pregn-4-ene-3,20-dione hydrochloride

Pregn-4-ene-3,20-dione hydrochloride

Cat. No.: B13408721
M. Wt: 350.9 g/mol
InChI Key: IZVGNUOKOZDHJP-XPHHJCFDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-4-ene-3,20-dione hydrochloride typically involves the chemical modification of naturally occurring steroids. One common method includes the oxidation of pregn-4-ene-3,20-dione using specific reagents under controlled conditions to introduce the hydrochloride group .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as chromatography and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Pregn-4-ene-3,20-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized steroids .

Scientific Research Applications

Pregn-4-ene-3,20-dione hydrochloride functions as a progestational agent.

Its main biological functions include:

  • Supporting pregnancy by preparing the uterus for implantation and maintaining it.
  • Regulating the menstrual cycle.
  • Having influence on the development of secondary sexual characteristics.

Medical Applications

This compound has a variety of applications:

  • Hormone Replacement Therapy: Used to counter the effects of declining progesterone levels in menopausal women.
  • Reproductive Health: It is utilized in fertility treatments and to prevent miscarriages.
  • Treatment of Gynecological Disorders: Can be prescribed for conditions such as endometriosis and uterine bleeding.

Comparison with Other Steroid Compounds

This compound shares structural similarities with other steroid compounds, but it possesses unique characteristics due to its specific chloride substitution, which enhances its solubility and bioavailability compared to some natural steroids like progesterone.

Compound NameChemical FormulaKey Characteristics
Progesterone (Pregn-4-ene-3,20-dione)C21H30O2Natural hormone; regulates menstrual cycle and pregnancy
16α-MethylprogesteroneC22H32O2Synthetic derivative; increased oral bioavailability
DeoxycorticosteroneC21H30O3Mineralocorticoid activity; regulates sodium retention
Hydroxyprogesterone caproateC27H44O4Long-lasting progestin; used for hormone replacement

Mechanism of Action

The mechanism of action of Pregn-4-ene-3,20-dione hydrochloride involves its interaction with specific molecular targets in the body. It binds to steroid receptors, modulating the expression of genes involved in various physiological processes. This interaction affects pathways related to hormone regulation, inflammation, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    Pregn-4-ene-3,20-dione: A closely related compound without the hydrochloride group.

    11α-Hydroxyprogesterone: A hydroxylated derivative with similar steroidal properties.

    21-(Cyclohexylidene)pregn-4-ene-3,20-dione: Another derivative with a cyclohexylidene group .

Uniqueness

Pregn-4-ene-3,20-dione hydrochloride is unique due to its specific chemical structure, which includes the hydrochloride group. This modification enhances its solubility and stability, making it more suitable for certain research and industrial applications compared to its analogs .

Biological Activity

Pregn-4-ene-3,20-dione hydrochloride, commonly known as progesterone hydrochloride , is a synthetic derivative of the natural steroid hormone progesterone. This compound plays a significant role in various biological processes, particularly in reproductive health and hormonal therapies. This article explores its biological activity, mechanisms of action, and clinical applications supported by recent research findings.

PropertyValue
Molecular FormulaC21H31ClO2
Molecular Weight364.93 g/mol
XLogP33.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Topological Polar Surface Area34.1 Ų

This compound exerts its biological effects primarily through its action on progesterone receptors. The binding of this compound to these receptors leads to several physiological responses:

  • Uterine Effects : It transforms the endometrium from a proliferative to a secretory phase, preparing it for potential implantation of a fertilized ovum .
  • Cervical Mucus Changes : Progesterone increases the viscosity of cervical mucus, making it less permeable to sperm and thus reducing the chances of fertilization during certain phases of the menstrual cycle .
  • Negative Feedback on Gonadotropins : It provides negative feedback to the anterior pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby preventing ovulation during the luteal phase .

Clinical Applications

This compound is utilized in various therapeutic contexts:

  • Hormonal Replacement Therapy : Used in menopausal women to alleviate symptoms related to estrogen deficiency.
  • Prevention of Preterm Birth : Research indicates that progestogen treatment significantly reduces the risk of preterm birth in women with a history of such complications .
  • Management of Endometrial Disorders : It is effective in treating conditions like endometriosis and abnormal uterine bleeding by regulating menstrual cycles and endometrial growth.

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound:

  • A systematic review highlighted that progestogen therapy reduced preterm birth rates by approximately 34% among women with prior preterm deliveries . The odds ratio was calculated at OR=0.66OR=0.66 (95% credible interval: 0.53 - 0.82).
  • Another study investigated the neuroprotective effects of pregnane steroids on brain function, suggesting that they may enhance GABAergic activity, which is crucial for neuronal stability .

Properties

Molecular Formula

C21H31ClO2

Molecular Weight

350.9 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one;hydrochloride

InChI

InChI=1S/C21H30O2.ClH/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3;/h12,16-19H,4-11H2,1-3H3;1H/t16-,17+,18-,19-,20-,21+;/m0./s1

InChI Key

IZVGNUOKOZDHJP-XPHHJCFDSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.Cl

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.Cl

Origin of Product

United States

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